GABAₐ/Benzodiazepine Receptor Binding: Imidazo[1,5-a]quinoxalin-4-one vs. Urea Series Affinity Divergence
Jacobsen et al. (1996) conducted a direct head-to-head comparison of 3-phenyl-substituted imidazo[1,5-a]quinoxalin-4-ones versus their urea counterparts. Analogs within the imidazo[1,5-a]quinoxalin-4-one series had substantially decreased binding affinity for the GABAₐ/benzodiazepine receptor complex compared to the quinoxaline urea series [1]. This affinity decrease is a class-level characteristic of the quinoxalin-4-one core, meaning that any procurement of a urea analog under the assumption of equivalent GABAₐ pharmacology would be invalid. The target compound, 3-methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one, shares this quinoxalin-4-one core and is therefore expected to exhibit the same affinity profile relative to urea analogs. The Jacobsen study further demonstrated that within the quinoxalin-4-one series, efficacy ranged from antagonist to full agonist, with several derivatives showing roughly 4-fold greater intrinsic activity than diazepam as measured by Cl⁻ current in recombinant receptor assays [1].
| Evidence Dimension | GABAₐ/benzodiazepine receptor binding affinity |
|---|---|
| Target Compound Data | Imidazo[1,5-a]quinoxalin-4-one series (including the target compound core): substantially decreased binding affinity vs. urea series (exact Ki values not reported for the target compound; class-level observation from Jacobsen 1996) [1] |
| Comparator Or Baseline | Imidazo[1,5-a]quinoxaline urea series: high affinity for GABAₐ/benzodiazepine receptor complex (exact Ki values reported for individual urea analogs in the full publication) [1] |
| Quantified Difference | Substantially decreased binding affinity for quinoxalin-4-one series vs. urea series; quinoxalin-4-one derivatives exhibited up to ~4-fold greater intrinsic activity (Cl⁻ current) than diazepam [1] |
| Conditions | [³⁵S]TBPS binding assay and Cl⁻ current measurement in recombinant GABAₐ receptor preparations [1] |
Why This Matters
Procurement of the wrong imidazoquinoxaline subclass (urea vs. quinoxalin-4-one) would yield qualitatively different GABAₐ pharmacology, directly compromising SAR continuity and lead optimization campaigns.
- [1] Jacobsen, E. J.; Stelzer, L. S.; TenBrink, R. E.; Belonga, K. L.; Carter, D. B.; Im, H. K.; Im, W. B.; Sethy, V. H.; Tang, A. H.; VonVoigtlander, P. F.; Petke, J. D. 3-Phenyl-substituted imidazo[1,5-a]quinoxalin-4-ones and imidazo[1,5-a]quinoxaline ureas that have high affinity at the GABAA/benzodiazepine receptor complex. J. Med. Chem. 1996, 39 (19), 3820–3836. DOI: 10.1021/jm960070+. View Source
